

(2S,3R)-2-aminobutane-1,3-diol physical and chemical properties

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Compound of Interest

Compound Name: (2S,3R)-2-aminobutane-1,3-diol

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An In-depth Technical Guide to (2S,3R)-2-aminobutane-1,3-diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **(2S,3R)-2-aminobutane-1,3-diol**, also known as D-allo-Threoninol. Due to the limited availability of experimental data for this specific stereoisomer, this document also includes comparative data from its diastereomers and parent compounds to provide a broader context for its characteristics. This guide is intended to be a valuable resource for professionals in research and drug development.

Chemical Structure and Stereochemistry

(2S,3R)-2-aminobutane-1,3-diol is an amino alcohol with two chiral centers at positions 2 and 3. Its specific stereochemistry is crucial for its interaction with biological systems, as it shares the same (2S,3R) configuration as the aminodiol backbone of the critical signaling lipid, sphingosine.^[1]

Molecular Formula: C₄H₁₁NO₂ Molecular Weight: 105.14 g/mol

Physical and Chemical Properties

Quantitative data for **(2S,3R)-2-aminobutane-1,3-diol** is sparse in publicly available literature. The tables below summarize the available experimental data for the target compound, alongside data for its stereoisomers and related compounds for comparison.

Table 1: Physical Properties of (2S,3R)-2-aminobutane-1,3-diol and Related Compounds

Property	(2S,3R)-2-aminobutane-1,3-diol (D-allo-Threoninol)	(2S,3S)-2-aminobutane-1,3-diol (D-Threoninol)	Fmoc-(2S,3R)-2-aminobutane-1,3-diol
CAS Number	44520-54-9[2]	44520-55-0[3]	143143-54-8[4]
Appearance	White powder[2]	Not specified	White product[4]
Melting Point	Not available	49-54 °C[5]	140 - 144 °C[4]
Optical Rotation	$[\alpha]_{\text{D}}^{25} = -15 \pm 2^\circ$ (c=4 in H ₂ O); $[\alpha]_{\text{D}}^{25} = -16 \pm 2^\circ$ (c=1 in MeOH)[2]	Not available	Not available
Solubility	Not specified	Water (Sparingly)	Not specified

Table 2: Computed Physicochemical Properties of 2-aminobutane-1,3-diol Isomers

Property	Value
XLogP3-AA	-1.6
Hydrogen Bond Donor Count	3
Hydrogen Bond Acceptor Count	3
Rotatable Bond Count	2
Exact Mass	105.078978594 Da
Topological Polar Surface Area	66.5 Å ²

Note: These computed properties are consistent across the different stereoisomers of 2-aminobutane-1,3-diol.[3][6][7]

Spectroscopic Data

Experimental spectroscopic data for **(2S,3R)-2-aminobutane-1,3-diol** is not readily available. However, the expected spectral characteristics can be inferred from the functional groups present (amine, primary and secondary alcohols) and by comparison with related compounds.

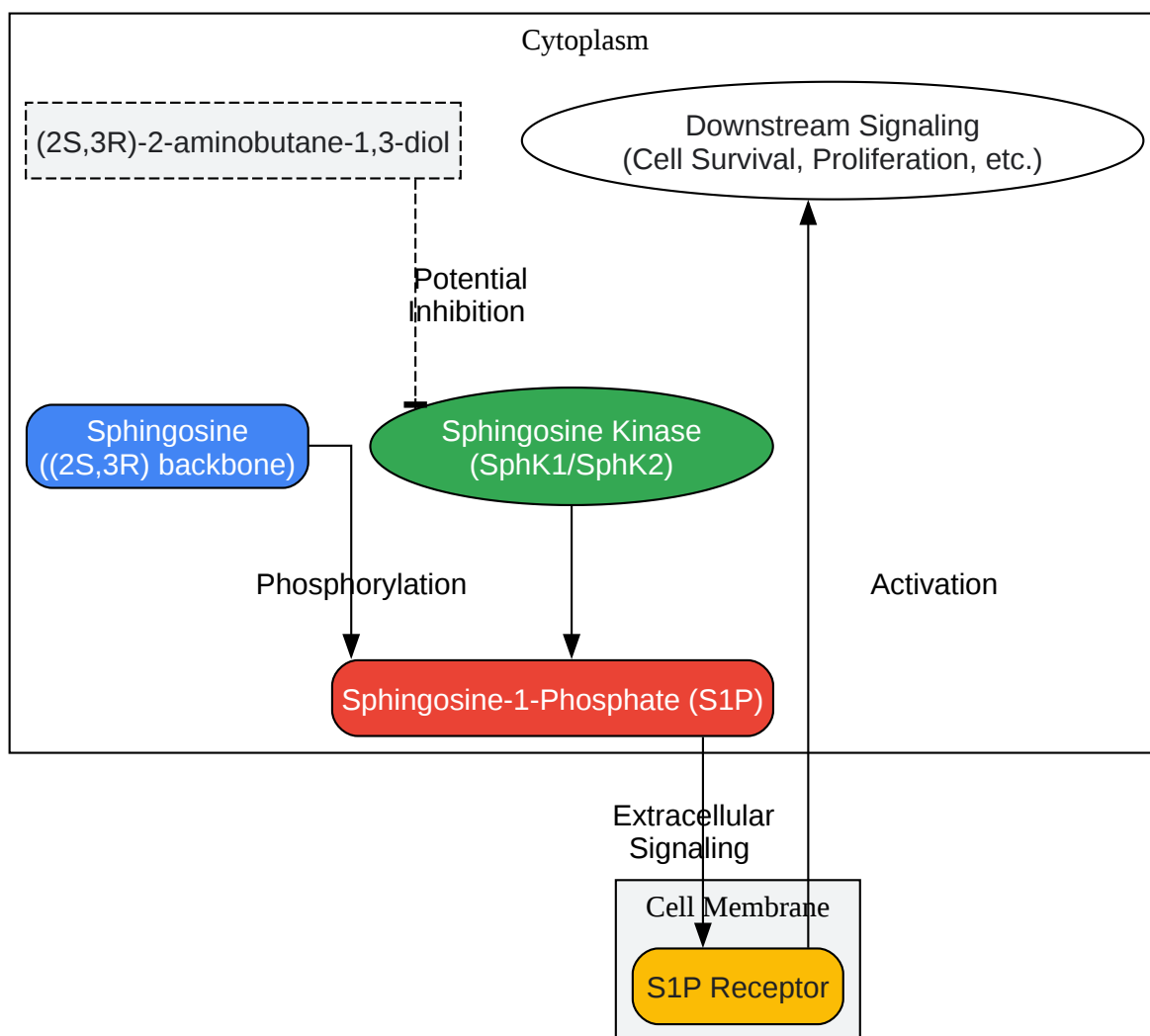
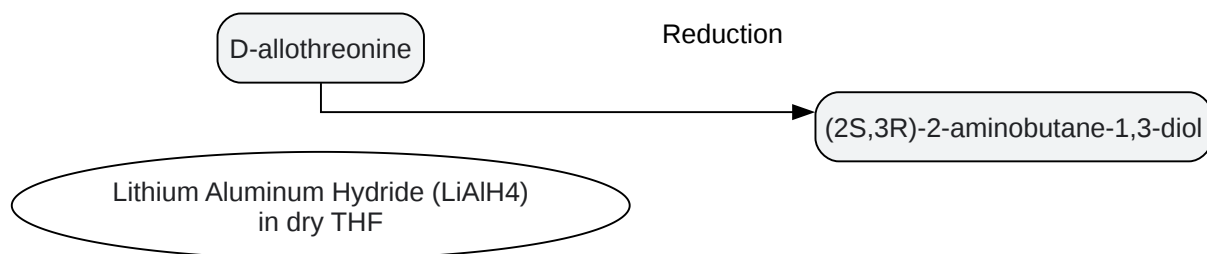
- ¹H-NMR: The spectrum would be expected to show signals for the methyl group (doublet), the two methine protons (multiplets), the methylene protons of the primary alcohol (multiplets), and exchangeable protons from the amine and hydroxyl groups (broad singlets). The coupling patterns would be complex due to the two chiral centers.
- ¹³C-NMR: Four distinct carbon signals would be expected, corresponding to the methyl, two methine, and one methylene carbon atoms.
- IR Spectroscopy: The spectrum would be characterized by broad O-H stretching bands from the alcohol groups (typically in the 3200-3600 cm⁻¹ region), N-H stretching from the primary amine (around 3300-3500 cm⁻¹), C-H stretching (2850-3000 cm⁻¹), and C-O stretching (1050-1150 cm⁻¹).[8]

Experimental Protocols

Synthesis of (2S,3R)-2-aminobutane-1,3-diol

A detailed experimental protocol for the synthesis of **(2S,3R)-2-aminobutane-1,3-diol** is not explicitly described in the available literature. However, a plausible and commonly used method would be the reduction of the corresponding amino acid, D-allothreonine.

Reaction Scheme:



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